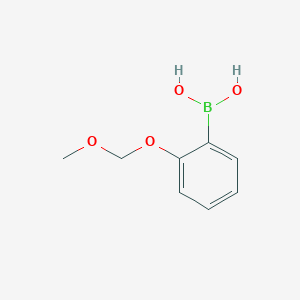

2-(Methoxymethoxy)phenylboronic acid

Beschreibung

2-(Methoxymethoxy)phenylboronic acid (CAS: 115377-93-0) is a boronic acid derivative with the molecular formula C₈H₁₁BO₄ and a molecular weight of 181.98 g/mol . The compound features a methoxymethoxy (-OCH₂OCH₃) substituent at the ortho position relative to the boronic acid group. This substituent acts as a protecting group, which can be selectively cleaved under acidic or reductive conditions, enabling further functionalization in synthetic workflows.

Eigenschaften

IUPAC Name |

[2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJBOWONADYEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447196 | |

| Record name | 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115377-93-0 | |

| Record name | 2-(METHOXYMETHOXY)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The most widely documented synthesis of 2-(methoxymethoxy)phenylboronic acid employs a lithiation-borylation strategy. Starting with 1-bromo-2-(methoxymethoxy)benzene, tert-butyllithium initiates aryl lithium formation at -78°C in tetrahydrofuran (THF) and pentane under inert atmosphere. Subsequent addition of trimethyl borate facilitates transmetallation, yielding the boronate intermediate. Hydrolysis with aqueous ammonium chloride and acetic acid (pH 3) produces the target boronic acid.

Key Data:

This method’s efficiency stems from the stability of the methoxymethoxy protecting group, which prevents undesired side reactions during lithiation. Nuclear magnetic resonance (NMR) analysis confirms product integrity, with characteristic signals at δ 3.51 ppm (methoxymethoxy -OCH₃) and δ 5.31 ppm (-OCH₂O-).

Alternative Esterification-Reduction Pathways

Nitration-Esterification Sequences

A patent-derived approach (CN104277060A) outlines a multi-step synthesis applicable to structurally analogous boronic acids. Although developed for 2-amino-4-alkoxycarbonylphenyl borates, its principles extend to this compound:

-

Nitration : Treatment of a carboxyphenylboronic acid precursor with fuming nitric acid in concentrated sulfuric acid at 0–10°C introduces a nitro group.

-

Esterification : Alcohol-mediated esterification of the nitro-carboxy intermediate under reflux with a dehydrating agent.

-

Reduction : Catalytic hydrogenation (1–3 atm H₂) in the presence of hydrochloric acid removes the nitro group, yielding the final product.

Comparative Analysis:

| Step | Conditions | Yield (Reported) | Relevance to Target Compound |

|---|---|---|---|

| Nitration | H₂SO₄/HNO₃, 0–10°C, 2–3 h | 84% | Analogous functionalization |

| Esterification | Alcohol reflux, 3–5 h | N/A | Methoxymethoxy group introduction |

| Reduction | H₂/Pd, 30–50°C, 8–10 h | 70–80% | De-protection and purification |

While this route requires additional steps for nitro group manipulation, it demonstrates scalability for industrial production. Adapting the esterification step to install the methoxymethoxy group could bypass cryogenic conditions required in lithiation-based methods.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Industrial synthesis prioritizes cost-effectiveness and safety. Tetrahydrofuran (THF) and pentane, used in laboratory-scale lithiation, pose flammability risks in large batches. Alternative solvents like methyl tert-butyl ether (MTBE) may offer safer distillation profiles.

Continuous Flow Reactors

Patent data emphasize continuous flow systems for nitration and esterification steps. Implementing flow chemistry could enhance reproducibility and reduce reaction times for methoxymethoxy group installation.

Characterization and Quality Control

Spectroscopic Validation

1H NMR remains the gold standard for verifying this compound. Key peaks include:

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form boronate esters.

Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Substituted phenylboronic acids with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents:

2-(Methoxymethoxy)phenylboronic acid has been investigated for its potential as a boron-containing compound in the development of anticancer agents. Its ability to form stable complexes with various biomolecules makes it suitable for targeting cancer cells selectively.

Case Study:

In a study by Fukuda et al. (2017), the compound was utilized in the synthesis of novel boron-containing molecules that exhibited cytotoxic activity against cancer cell lines, highlighting its role as a precursor in drug design .

Organic Synthesis

Cross-Coupling Reactions:

The compound serves as an important reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl compounds. The presence of the boronic acid moiety facilitates the formation of carbon-carbon bonds under mild conditions.

Synthesis Example:

A synthetic route described by Fukuda et al. involves the reaction of 1-bromo-2-(methoxymethoxy)benzene with trimethyl borate in the presence of tert-butyl lithium, yielding this compound with a yield of 71% .

Material Science

Polymer Chemistry:

The compound has applications in polymer chemistry, particularly in the synthesis of boron-containing polymers that exhibit unique properties such as enhanced thermal stability and mechanical strength.

Data Table: Properties of Boron-Containing Polymers

| Polymer Type | Thermal Stability | Mechanical Strength | Applications |

|---|---|---|---|

| Boron-Doped Polymers | High | Enhanced | Electronics, Aerospace |

| Boron-Nitrogen Polymers | Moderate | Good | Coatings, Adhesives |

Sensor Technology

Chemical Sensors:

this compound is also explored for use in chemical sensors due to its ability to selectively bind to diols and other analytes, making it useful for detecting various biomolecules.

Case Study:

Research has demonstrated that boronic acids can be integrated into sensor platforms to create highly sensitive detection systems for glucose and other sugars, leveraging their reversible binding properties .

Wirkmechanismus

The mechanism of action of 2-(Methoxymethoxy)phenylboronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The methoxymethoxy group provides additional stability and reactivity, allowing for selective reactions under mild conditions .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Requires storage at 2–8°C under an inert atmosphere due to sensitivity to moisture and oxidation .

- Hazards : Classified as causing skin corrosion/irritation (Category 2) and serious eye damage/irritation (Category 2A), necessitating protective gloves and eye protection during handling .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on phenylboronic acids significantly influence their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and binding affinity in biochemical applications.

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl, -OCF₃) : Increase the electrophilicity of the boron atom, enhancing reactivity in Suzuki-Miyaura couplings .

- Steric Effects : Bulky substituents like -OCH₂OCH₃ or benzyloxy groups (e.g., 4-Benzyloxy-2-methylphenylboronic acid, 98% purity ) may hinder cross-coupling efficiency but improve selectivity in binding applications.

- Protecting Groups : Methoxymethoxy (-OCH₂OCH₃) offers reversible protection, unlike methoxy (-OCH₃), which requires harsher conditions for removal .

Biologische Aktivität

2-(Methoxymethoxy)phenylboronic acid (CAS No. 115377-93-0) is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a methoxymethoxy group and a boronic acid functional group. This structural configuration allows the compound to exhibit significant biological activity, particularly in medicinal chemistry and biochemistry.

The molecular formula of this compound is C₈H₁₁BO₄. The presence of the boronic acid moiety is crucial for its reactivity, especially in forming covalent bonds with diols and other nucleophiles. This property is particularly valuable in the design of glucose sensors and therapeutic agents targeting specific biochemical pathways.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies highlight its potential applications:

- Glucose Sensors : The compound's ability to interact selectively with carbohydrates makes it a candidate for developing glucose sensors. Boronic acids can form reversible covalent bonds with diols, which is exploited in sensor technology .

- Cancer Therapy : Boronic acids, including this compound, have shown promise in cancer treatment by selectively targeting tumor cells. For example, phenylboronic acid derivatives have been investigated for their ability to bind to glycans on cancer cell surfaces, enhancing imaging and therapeutic efficacy .

- Modulation of Biochemical Pathways : The interactions of this compound with biological molecules suggest it may act as a modulator in various biochemical pathways, potentially influencing metabolic processes .

Case Studies and Research Findings

Several studies provide insights into the biological activity of boronic acids similar to this compound:

- In Vivo Studies : Phenylboronic acid derivatives have been tested in animal models for their anticancer properties. One study demonstrated that certain phenylboronic acid nitrogen mustard prodrugs effectively suppressed tumor growth without affecting normal tissues, indicating a selective action against cancer cells .

- Hydrogel Development : Research has explored the use of phenylboronic acid-based hydrogels for self-regulated drug delivery systems. These hydrogels exhibit glucose sensitivity, allowing for controlled drug release in response to glucose levels, which could be beneficial for diabetic patients .

- Mechanistic Insights : Studies have indicated that compounds like this compound may influence cellular signaling pathways by interacting with specific enzymes and receptors. This interaction can lead to alterations in gene expression and cellular metabolism .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the critical safety considerations when handling 2-(Methoxymethoxy)phenylboronic acid in laboratory settings?

Answer:

this compound is classified as a skin and eye irritant (Category 2/2A). Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact .

- Storage: Store at 0–6°C in a tightly sealed container away from oxidizers. Avoid prolonged storage due to potential degradation into hazardous byproducts .

- Spill Management: Use inert absorbents (e.g., vermiculite) for containment. Avoid water to prevent uncontrolled reactions .

- First Aid: Flush affected skin/eyes with water for 15 minutes and seek medical evaluation .

Basic: What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

Answer:

A widely used method involves Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction):

- Procedure: React a halogenated precursor (e.g., 4-bromo-2-(methoxymethoxy)benzene) with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., tri-tert-butylphosphine). Optimize with potassium fluoride to enhance yields .

- Challenges:

- Boroxin Formation: Elevated temperatures or dehydration can lead to boroxin byproducts, requiring strict anhydrous conditions .

- Purification: Silica gel chromatography risks irreversible boronic acid binding; use alternative methods like recrystallization .

Advanced: How can researchers mitigate boroxin formation during the synthesis of arylboronic acids like this compound?

Answer:

Boroxin formation arises from dehydration of boronic acids. Mitigation strategies include:

- Reaction Solvent: Use polar aprotic solvents (e.g., THF) with controlled water content (5–10% v/v) to stabilize the boronic acid .

- Temperature Control: Maintain reactions below 60°C to prevent thermal dehydration .

- Additives: Introduce mild bases (e.g., K₂CO₃) to neutralize acidic protons that catalyze boroxin cyclization .

- In Situ Protection: Employ pinacol ester derivatives to bypass boronic acid isolation .

Advanced: What analytical techniques are recommended for characterizing the supramolecular interactions of this compound with carbohydrates?

Answer:

- Fluorescence Spectroscopy: Monitor binding via intramolecular charge transfer (ICT) or ESIPT mechanisms. For example, Cu(II)-mediated fluorescence enhancement in DMF solvent systems .

- X-ray Crystallography: Resolve hydrogen-bonding networks and dihedral angles in co-crystals with sugars .

- DFT Calculations: Model intermolecular interactions (e.g., Hirshfeld surface analysis) to predict binding affinities .

- NMR Titration: Track chemical shift changes in ¹¹B or ¹H NMR to quantify association constants (Ka) .

Advanced: How does the methoxymethoxy substituent influence the reactivity of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions?

Answer:

The methoxymethoxy group (-OCH₂OCH₃) impacts reactivity through:

- Steric Effects: Bulky substituents slow transmetalation steps; optimize ligand choice (e.g., SPhos) to enhance catalytic turnover .

- Electronic Effects: Electron-donating groups reduce boronic acid acidity, requiring stronger bases (e.g., Cs₂CO₃) to activate the boron center .

- Solubility: Polar groups improve solubility in aqueous-organic biphasic systems, enabling room-temperature reactions .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Temperature: Store at 0–6°C in amber vials to prevent photodegradation .

- Desiccation: Use vacuum-sealed containers with molecular sieves to minimize moisture absorption .

- Inert Atmosphere: Purge storage vessels with argon to reduce oxidation .

- Stability Monitoring: Periodically assess purity via HPLC or ¹H NMR to detect degradation (e.g., boroxin peaks at δ 0.8–1.2 ppm) .

Advanced: How can computational methods aid in designing derivatives of this compound for targeted applications?

Answer:

- QSAR Modeling: Predict binding affinities by correlating substituent electronic parameters (Hammett σ) with biological activity .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., free energy of solvation in water/chloroform) to optimize solubility .

- Docking Studies: Identify potential protein-binding sites (e.g., lectins) by modeling boronic acid-carbohydrate complexes .

- SAPT Analysis: Decompose interaction energies (electrostatic, dispersion) to prioritize synthetic targets .

Basic: What are common side reactions observed during the functionalization of this compound, and how can they be minimized?

Answer:

- Protodeboronation: Acidic conditions cleave the B-C bond. Use buffered solutions (pH 7–9) and avoid strong acids .

- Oxidative Deborylation: Add antioxidants (e.g., BHT) to reaction mixtures exposed to air .

- Ester Hydrolysis: The methoxymethoxy group hydrolyzes to catechol under acidic conditions. Employ mild deprotection agents (e.g., TMSCl/NaI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.